9-Deoxo-12-deoxy-9,12-epoxyerythromycin

Description

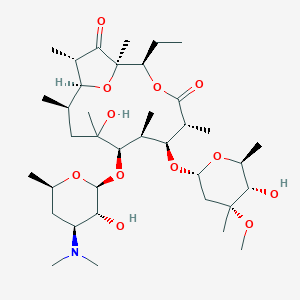

Structure

3D Structure

Properties

CAS No. |

134108-11-5 |

|---|---|

Molecular Formula |

C37H65NO12 |

Molecular Weight |

715.9 g/mol |

IUPAC Name |

(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |

InChI |

InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1 |

InChI Key |

SLHPXIYHGWPYGO-IKACPNRHSA-N |

SMILES |

CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Isomeric SMILES |

CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |

Canonical SMILES |

CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Synonyms |

9-deoxo-12-deoxy-9,12-epoxyerythromycin A 69328 A-69328 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways to the 9-Deoxo-12-deoxy-9,12-epoxyerythromycin Core

The creation of the this compound scaffold is a multi-step process that begins with the natural product, erythromycin (B1671065) A. The key transformations involve the formation of an epoxide ring between the C9 and C12 positions of the macrolide ring.

Epoxidation Reactions at C9-C12 Positions

The formation of the crucial 9,12-epoxy bridge is a defining feature of this class of erythromycin analogs. This intramolecular ether linkage is strategically installed to prevent the acid-catalyzed degradation pathway that plagues erythromycin A. The synthesis of a C12-methylene ketolide serves as a precursor for epoxidation. nih.gov For instance, the C12-methylene macrolide can be subjected to epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction is stereoselective, typically occurring from the beta-face of the macrolactone ring. nih.gov

Precursor Chemistry: Derivation from Erythromycin A

Erythromycin A is the universal starting material for the synthesis of this compound and its derivatives. researchgate.net The synthetic journey from erythromycin A involves several key transformations. For example, the synthesis of the macrolide known as oxolide from erythromycin A involves two stereoselective reduction steps using diisobutylaluminium hydride (DIBALH) and sodium cyanoborohydride (NaBH₃CN). researchgate.net The initial steps often involve protecting the hydroxyl groups at the 2' and 4'' positions to direct reactivity to the desired sites on the aglycone. The 9-keto group of erythromycin A is a key functional handle for modification. For instance, its reduction to a hydroxyl group is a common step in the synthetic sequence leading to the C12-methylene precursor required for epoxidation. nih.gov

Regioselective Functionalization and Analog Synthesis

With the this compound core in hand, medicinal chemists have explored a variety of regioselective modifications to enhance its biological activity profile. These efforts have primarily focused on the C11 position of the macrolide ring and the C4'' position of the cladinose (B132029) sugar.

Modifications at C11 Position (Hydroxy, Amino, Ketone Substitution)

The C11 position has been a focal point for introducing diverse functionalities. Analogs have been synthesized with epimeric hydroxy, amino, or ketone substitutions at this position. researchgate.net These modifications are introduced to explore the structure-activity relationships and to potentially improve interactions with the bacterial ribosome. The synthesis of these C11-modified analogs often involves stereoselective reduction or oxidation reactions on a suitable precursor.

Exploration of Acid-Stable Derivatives through Structural Modification

A primary driver for the synthesis of this compound derivatives is the pursuit of enhanced acid stability. The inherent 9,12-epoxy bridge contributes significantly to this stability by preventing the formation of the inactive anhydrohemiketal. Further modifications are explored to build upon this stability. For instance, the reduction of a 6,9-enol ether to a 6,9-epoxy structure has been shown to yield highly acid-stable motilides. nih.gov The development of azalides, which incorporate a nitrogen atom into the macrolide ring, also represents a strategy to improve acid stability and expand the antibacterial spectrum. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

The synthesis of this compound and its derivatives from erythromycin A necessitates a series of sophisticated chemical transformations. These modifications are designed to enhance the compound's stability and modify its biological activity profile.

Stereoselective Synthesis Approaches for Macrolide Derivatives

The inherent chirality of the macrolide core, with its numerous stereocenters, demands highly stereoselective synthetic methods to ensure the desired biological activity and minimize the formation of inactive or potentially harmful stereoisomers. google.com The synthesis of derivatives of this compound often involves strategic modifications at key positions, such as the C11 hydroxyl group and the C4'' hydroxyl group of the cladinose sugar, to produce analogs with improved properties.

Key stereoselective reactions employed in the synthesis of related macrolide derivatives include:

Stereoselective Reductions: The reduction of ketone functionalities is a critical step in many macrolide syntheses. For instance, in the synthesis of an acid-stable macrolide named oxolide from Erythromycin A, two key stereoselective reductions are performed using diisobutylaluminium hydride (DIBALH) and sodium cyanoborohydride (NaBH₃CN). nih.gov These reagents are chosen for their ability to deliver a hydride ion to a specific face of the carbonyl group, thereby controlling the stereochemistry of the resulting hydroxyl group. The pH-dependent purification of the final product is also a crucial step to separate the desired C-11 epimer. nih.gov

Control of Glycosylation: The attachment of sugar moieties, such as L-cladinose and D-desosamine, to the macrolide aglycone must be conducted with precise stereochemical control. The C-3 hydroxyl group is typically glycosylated with L-cladinose with an α-anomeric stereochemistry, while the C-5 hydroxyl group is attached to D-desosamine with a β-stereochemistry. google.com

Ring Expansion and Cyclization: In the synthesis of azalides, which are erythromycin A derivatives with a nitrogen atom incorporated into the macrolide ring, the Beckmann rearrangement of erythromycin A oxime is a key step. nih.gov The subsequent intramolecular Michael reaction for cyclization often shows a high preference for the natural (10R)-epimer, and any epimeric mixture can be isomerized under basic conditions to favor the more stable isomer. nih.gov

The following table summarizes some of the synthesized analogs of this compound A, highlighting the stereoselective modifications at the C11 and C4" positions.

| Compound | C11-Substitution | C4"-Substitution |

| Analog 1 | Epimeric Hydroxy | Amino |

| Analog 2 | Amino | Epimeric Hydroxy |

| Analog 3 | Ketone | Amino |

| Analog 4 | Epimeric Hydroxy | Epimeric Hydroxy |

This table is based on synthesized analogs and is for illustrative purposes.

Impurity Synthesis and Identification in Derivatization Processes

The multi-step synthesis of this compound and its derivatives can lead to the formation of various process-related impurities and degradation products. The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

One notable impurity that can arise during the synthesis of related compounds, such as azithromycin (B1666446), is the formation of a hydrogenorthoborate intermediate. In the synthesis of 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A, the use of sodium borohydride (B1222165) for the reduction of the iminoether can lead to the formation of 9-deoxo-9a-aza-11,12-deoxy-9a-homoerythromycin A 11,12-hydrogenorthoborate as a contaminant. epo.orggoogle.com This occurs through the reaction of the 11,12-diol with boric acid species. The hydrolysis of this borate (B1201080) ester is a necessary subsequent step to obtain the desired product. epo.org

The general approach to impurity profiling in macrolide synthesis involves the use of advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows for the separation, detection, and structural elucidation of impurities, even at trace levels.

Common types of impurities encountered in erythromycin derivatization include:

Over- or under-reduced products: Incomplete or excessive reduction of functional groups can lead to impurities with incorrect oxidation states.

Epimers: As discussed previously, the formation of undesired stereoisomers at various chiral centers is a common challenge.

Degradation products: The acidic or basic conditions used in various reaction steps can lead to the degradation of the macrolide ring or the cleavage of the sugar moieties.

Byproducts from side reactions: Unintended reactions can lead to the formation of a variety of byproducts.

The table below lists some potential impurities that could theoretically arise during the synthesis of this compound, based on the known chemistry of erythromycin and its analogs.

| Potential Impurity | Origin |

| Incompletely cyclized precursor | Failure of the epoxy ring formation |

| C11-epimer | Lack of stereocontrol during reduction of a C11-keto intermediate |

| Anhydroerythromycin derivative | Acid-catalyzed dehydration |

| N-demethylated derivative | Side reaction during certain synthetic steps |

This table presents theoretical impurities based on the chemistry of related compounds.

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in both solution and solid states. For macrolide derivatives, a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) experiments, along with Nuclear Overhauser Effect (NOE) studies, provides a comprehensive picture of the molecular structure and conformation.

Interactive Data Table: Representative ¹³C and ¹H NMR Chemical Shifts for Erythromycin (B1671065) A Aglycone (Note: This table is illustrative and based on the parent compound, Erythromycin A. Actual values for 9-Deoxo-12-deoxy-9,12-epoxyerythromycin will differ due to the structural modifications.)

| Carbon | ¹³C Shift (ppm) | Attached Proton(s) | ¹H Shift (ppm) |

| C1 | 175.7 | - | - |

| C2 | 45.2 | H2 | 2.70 |

| C3 | 83.9 | H3 | 3.55 |

| C4 | 39.1 | H4 | 1.85 |

| C5 | 82.7 | H5 | 3.80 |

| C6 | 78.1 | H6 | 3.75 |

| C7 | 35.1 | H7 | 1.95, 1.65 |

| C8 | 44.9 | H8 | 2.45 |

| C9 | 221.1 | - | - |

| C10 | 45.4 | H10 | 2.95 |

| C11 | 70.0 | H11 | 4.05 |

| C12 | 74.0 | H12 | 3.65 |

| C13 | 175.7 | H13 | 4.90 |

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, helping to piece together the molecular framework. HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range couplings, which are crucial for assigning quaternary carbons and linking different structural fragments.

NOE (Nuclear Overhauser Effect): NOE-based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are paramount for determining the spatial proximity of protons. In the context of this compound, NOE data would be critical in defining the conformation of the 14-membered macrolactone ring and the orientation of the desosamine (B1220255) and cladinose (B132029) sugars relative to the aglycone. The formation of the 9,12-epoxy bridge would impose significant conformational constraints, which would be reflected in the observed NOE correlations.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₃₇H₆₅NO₁₂, the expected monoisotopic mass would be 700.4735 g/mol .

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques that allow for the analysis of large, non-volatile molecules like macrolides with minimal fragmentation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion (or a protonated/adducted species) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For macrolides, characteristic fragmentation pathways include the sequential loss of the sugar moieties (desosamine and cladinose) and cleavages within the macrolactone ring. The fragmentation pattern of this compound would be distinct from that of erythromycin A due to the presence of the 9,12-epoxy bridge, which would influence the stability of the ring and direct fragmentation pathways.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on the structure and common fragmentation patterns of macrolides.)

| m/z (Predicted) | Description |

| 700.47 | [M+H]⁺ (Protonated molecule) |

| 542.38 | [M+H - Cladinose]⁺ |

| 524.37 | [M+H - Cladinose - H₂O]⁺ |

| 384.28 | [M+H - Cladinose - Desosamine]⁺ |

Conformational Analysis and Dynamics of the Macrolactone Ring

The 14-membered macrolactone ring of erythromycin and its derivatives is not rigid but exists in a dynamic equilibrium of different conformations. The biological activity of these compounds is often linked to a specific bioactive conformation.

Solution-Phase Conformations and Stereochemical Determination

In solution, the conformation of the macrolactone ring is influenced by the solvent and intramolecular interactions. NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH) and NOE data, is the primary tool for studying solution-phase conformations. nih.gov The Karplus equation can be used to relate the observed ³JHH values to the dihedral angles between the coupled protons, providing quantitative information about the ring's geometry. The presence of the 9,12-epoxy bridge in this compound would significantly restrict the conformational flexibility of the macrolactone ring compared to erythromycin A. This would likely favor a more defined and rigid conformation in solution.

Structure Activity Relationship Sar Studies

Elucidating Key Structural Moieties for Biological Activity

The biological activity of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin derivatives is governed by the interplay of several key structural components. The core 14-membered macrolide lactone ring serves as the fundamental scaffold. Modifications to this scaffold have been a primary strategy for developing analogues with improved properties. researchgate.net

Key moieties essential for biological activity include:

The Macrolide Ring: This large ring provides the basic framework, and its conformation is critical for binding to biological targets.

The Desosamine (B1220255) Sugar: Attached at C5, this sugar, particularly its dimethylamino group, is crucial for antibacterial activity.

The Cladinose (B132029) Sugar: Attached at C3, modifications to this sugar, such as at the 4''-position, can modulate activity and pharmacokinetic properties. nih.gov

The C9, C11, and C12 Positions: The region of the macrolide ring from C9 to C12 is a hot spot for chemical modification. The creation of the 9,12-epoxy bridge and subsequent substitutions at the C11 position are central to the development of this class of compounds, influencing both stability and potency. nih.gov

Structural modifications across these regions have been shown to significantly enhance oral bioavailability and result in more persistent serum and tissue levels, which can increase therapeutic effectiveness. researchgate.net

Impact of the C9-C12 Epoxy Bridge on Structure-Activity Relationships

The defining feature of this class of compounds is the C9-C12 epoxy bridge. This bridge is formed by the removal of the C9-ketone and the C12-hydroxyl group of the parent erythromycin (B1671065) structure, creating a rigid, bicyclic system. The primary impact of this structural change is a significant increase in acid stability. Natural erythromycin A is prone to degradation under acidic conditions, leading to the formation of an inactive anhydrohemiketal. The 9,12-epoxy bridge prevents this internal cyclization, rendering the molecule stable in acidic environments like the stomach and improving its potential for oral administration.

This rigidified conformation also serves as a fixed scaffold for further SAR exploration. While direct SAR studies on the bridge itself are limited, its presence fundamentally alters the molecule's shape and influences how it interacts with biological targets. For instance, studies on related derivatives have shown that the introduction of additional polar groups in the vicinity of the C12 position can be detrimental to activity. The synthesis of C-21 hydroxylated analogues revealed that while they retained antibacterial activity, they were significantly less potent than the corresponding epoxy derivative, suggesting that the introduction of vicinal polar groups at both C-12 and C-21 may lead to a reduction in potency.

Role of C11 and C4'' Substitutions in Modulating Biological Activity

Systematic modifications at the C11 position of the macrolide ring and the C4'' position of the cladinose sugar have been instrumental in developing potent analogues of this compound A. These substitutions were explored to create acid-stable derivatives with improved bioavailability and enhanced activity against gram-negative bacteria. nih.gov

Researchers synthesized analogues with an epimeric hydroxy, amino, or ketone group at the C11 position, and an amino or epimeric hydroxy group at the C4'' position. nih.gov While these changes resulted in compounds with in vitro antibacterial activities that were generally similar to that of erythromycin, selected analogues demonstrated significantly greater in vivo efficacy in mouse models against key pathogens like Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Legionella pneumophila. nih.govresearchgate.net

The improved in vivo performance is attributed to enhanced pharmacokinetic profiles. For example, the 11-keto (A-63881), 11-epiamino (A-69334), and the combined 11-epiamino-4''-amino (A-71671) analogues achieved higher peak serum and lung concentrations, longer serum half-lives, and/or greater areas under the serum curve compared to erythromycin. nih.gov This suggests that these substitutions improve drug absorption and distribution, leading to better therapeutic outcomes. nih.gov

| Compound | C11 Substitution | C4'' Substitution | Key In Vivo Finding |

| A-63881 | Keto | Hydroxy (native) | Improved pharmacokinetics compared to erythromycin. nih.gov |

| A-69334 | epi-Amino | Hydroxy (native) | Improved pharmacokinetics compared to erythromycin. nih.gov |

| A-71671 | epi-Amino | Amino | Improved pharmacokinetics compared to erythromycin. nih.gov |

| A-73020 | epi-Amino | epi-Amino | Improved pharmacokinetics compared to erythromycin. nih.gov |

SAR in the Context of Specific Biological Targets

Correlation of Structural Features with Ribosomal Binding Affinity

The antibacterial action of macrolides, including the this compound class, is achieved by inhibiting bacterial protein synthesis. This occurs through their binding to the 50S ribosomal subunit in bacteria. While this is the established mechanism, specific studies detailing the ribosomal binding affinities for this particular family of epoxy-derivatives are not extensively reported in the reviewed literature. The antibacterial potency is typically evaluated through Minimum Inhibitory Concentration (MIC) values against various bacterial strains. It is inferred that structural modifications that lead to lower MIC values, such as those at the C11 and C4'' positions, likely result in an optimized interaction with the ribosomal target, although direct binding affinity data is needed for confirmation.

Understanding the Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the precise three-dimensional arrangement of atoms, plays a critical role in the biological activity of 9,12-epoxyerythromycin derivatives. The complex, multi-chiral center structure of the macrolide means that even subtle changes in the orientation of a single substituent can lead to significant differences in potency.

This is particularly evident in studies of related macrolide analogues:

C9 Configuration: For the related 6,9-epoxyerythromycin derivatives that exhibit gastrointestinal prokinetic activity, the (9R) configuration was found to be significantly more potent than other isomers. nih.gov

C10 Configuration: In a series of 11,12-carbamate analogues, compounds with the natural stereochemistry at the C10 position were substantially more active than their corresponding C10-epimers, highlighting the stereochemical sensitivity of the antibacterial activity. researchgate.net

The full IUPAC name for one derivative in this class, (9S)-9-Deoxo-12-deoxy-9,12-epoxyerythromycin, underscores the specific stereochemistry required for its structure. nih.gov These findings collectively indicate that the specific spatial arrangement of functional groups on the macrolide scaffold is a key determinant for effective molecular interactions with biological targets like the bacterial ribosome or the motilin receptor.

SAR for Non-Antibacterial Biological Activities

A significant area of research for erythromycin derivatives, including those with an epoxy bridge, is their non-antibacterial activity as motilin receptor agonists. nih.govsigmaaldrich.com Erythromycin itself is known to cause gastrointestinal side effects by mimicking the action of motilin, a peptide hormone that stimulates gut motility. sigmaaldrich.com This has led to the development of "motilides," macrolide derivatives designed to maximize this prokinetic effect while eliminating antibacterial activity to avoid promoting antibiotic resistance. nih.gov

The SAR for this motilide activity is distinct from that for antibacterial effects:

Separation of Activities: The inhibitory activity of these compounds on motilin binding does not correlate with their antibacterial potency. nih.gov It is possible to design derivatives with high affinity for the motilin receptor but with no antimicrobial properties. nih.gov

Desosamine Nitrogen Modifications: For 9-dihydroerythromycin analogues, modifications to the desosamine nitrogen were key. Substitution with small alkyl groups resulted in potent motilin agonist activity, whereas compounds with a primary or secondary amine showed low potency. nih.gov

Stereochemistry: As noted previously, the (9R) configuration is highly favorable for potent prokinetic activity in 6,9-epoxyerythromycin derivatives. nih.gov

Receptor Binding: Potent motilides bind specifically and with high affinity to motilin receptors in smooth muscle tissue. For example, certain 4''-deoxy-6,9-epoxyerythromycin derivatives showed potent binding to rabbit antral smooth muscle motilin receptors, with pIC50 values as high as 8.70. nih.gov

These findings demonstrate that the erythromycin scaffold, particularly when conformationally constrained by an epoxy bridge, is a versatile template for designing compounds that target the motilin receptor, offering a potential therapeutic approach for gastrointestinal motility disorders. reprocell.com

| Compound Derivative Class | Key Structural Feature | Target | Biological Activity |

| 9-Dihydroerythromycins | Small alkyl groups on desosamine nitrogen | Motilin Receptor | Potent motilin agonist activity. nih.gov |

| 6,9-Epoxyerythromycins | (9R) configuration, 4''-deoxy modification | Motilin Receptor | Potent, acid-stable prokinetic agents. nih.gov |

| General Motilides | Various macrolide modifications | Motilin Receptor | Mimic the physiological actions of motilin. nih.gov |

Prokinetic Activity of this compound Derivatives

Erythromycin is known to stimulate gastrointestinal motility by acting as a motilin receptor agonist. frontiersin.orgnih.govnih.gov This has led to the investigation of its derivatives as potential prokinetic agents for the treatment of motility disorders like gastroparesis. frontiersin.orgresearchgate.netnih.gov The chemical instability of erythromycin in acidic environments and its antibiotic activity, which can lead to bacterial resistance, have driven the search for non-antibiotic derivatives with improved prokinetic properties. benthamscience.com

Key structural modifications to the erythromycin scaffold have been shown to significantly impact prokinetic activity. The formation of a 6,9-epoxy ether linkage and modifications at the C9 position are critical for this activity. Specifically, the synthesis of 9-deoxo-6,9-epoxyerythromycin derivatives has been a key area of research. nih.gov

In the pursuit of more potent and acid-stable motilides (motilin-like compounds), novel 4"-deoxy derivatives of 9-deoxo-6,9-epoxyerythromycin have been synthesized and evaluated. nih.gov Research has shown that compounds with a 9R configuration are more potent in inducing smooth muscle contractions in vitro compared to their 6,9-enol ether counterparts. nih.gov For instance, certain derivatives have demonstrated significantly higher potency in in vitro rabbit duodenal assays. nih.gov

The reduction of the 6,9-enol ether to a 6,9-epoxy structure was a crucial step in improving the acid stability of these compounds. nih.gov This modification led to the development of some of the most stable motilides to date. nih.gov Furthermore, modifications at the 3'-N position have also been explored. For example, the introduction of an ethyl or ethanol (B145695) group in place of a methyl group on the desosamine sugar has been shown to enhance prokinetic activity. nih.gov These derivatives also exhibit high binding affinity to motilin receptors in rabbit antral smooth muscle. nih.gov

Further research into this class of compounds led to the design and synthesis of 9-deoxo-4"-deoxy-6,9-epoxyerythromycin lactams, termed "motilactides". These compounds were found to be highly potent, acid-stable, and orally active gastrointestinal motor stimulating agents. nih.gov

| Compound | Modification Highlights | Prokinetic Potency (pED50) in vitro | Acid Stability (t1/2) | Motilin Receptor Binding (pIC50) |

| (9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin A (10) | 9R configuration, 4"-deoxy, 3'-N-ethyl | 8.54 | 5.5 h | 8.52 |

| (9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethanol-6,9-epoxyerythromycin A (15) | 9R configuration, 4"-deoxy, 3'-N-ethanol | 8.11 | 5.5 h | 8.70 |

| ABT-229 (a 6,9-enol ether homologue) | 6,9-enol ether | 7.22 | Not reported | Not reported |

| 9-deoxo-4"-deoxy-6,9-epoxyerythromycin lactams ("motilactides") | Lactam structure | High | Stable | Good |

Anti-malarial Activity of Erythromycin Derivatives

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. nih.govnih.gov Macrolide antibiotics, including erythromycin and its derivatives, have shown promise in this area. asm.orgnih.govnih.gov Their mechanism of action is believed to involve targeting the protein synthesis machinery within the parasite's apicoplast, a non-photosynthetic plastid essential for its survival. nih.gov

While erythromycin itself has demonstrated some in vitro and in vivo antimalarial activity, its potency is limited. nih.govresearchgate.net However, chemical modifications to the erythromycin scaffold have led to derivatives with significantly enhanced efficacy. Azalides, such as azithromycin (B1666446), which feature a nitrogen atom incorporated into the macrolide ring, have shown greater potency against Plasmodium berghei in vivo compared to erythromycin. nih.gov The combination of azithromycin with chloroquine (B1663885) has also demonstrated synergistic effects against chloroquine-resistant strains. psu.edu

Research into erythromycin B derivatives has also been pursued due to their improved acid stability compared to erythromycin A. nih.gov In vitro studies against a multi-drug-resistant strain of P. falciparum (K1) have identified several erythromycin B derivatives with micromolar IC50 values. nih.gov For instance, 5-desosaminyl erythronolide B ethyl succinate, d-erythromycin B, and erythromycin B 9-oxime have all shown activity against this resistant strain. nih.gov However, their in vitro antimalarial activity is still considered relatively weak, which molecular docking studies suggest may be due to a limited number of favorable interactions with the parasite's apicoplast ribosome. nih.gov

More recent strategies have involved the chemobiosynthesis of new macrolide derivatives. By using a heterologous host, novel deoxysugar moieties have been attached to erythromycin and azithromycin. nih.govasm.orgnih.gov These modified compounds, while showing no improvement in antibacterial activity, exhibited a tenfold increase in effectiveness against blood stages of malaria in short-term exposure. nih.gov Importantly, these new derivatives remained active against azithromycin-resistant strains of P. falciparum and also inhibited the growth of liver-stage parasites. nih.gov This suggests that these novel macrolides may have a dual mechanism of action, targeting both the apicoplast and another, as-yet-unidentified, pathway in the parasite. nih.gov

| Compound/Derivative Class | Key Structural Feature/Modification | Antimalarial Activity Highlights |

| Azithromycin (Azalide) | Nitrogen incorporated into the macrolide ring | 25-60 fold more potent than erythromycin against P. berghei in vivo. nih.gov |

| 5-Desosaminyl erythronolide B ethyl succinate | Erythromycin B derivative | IC50 of 68.6 µM against multi-drug-resistant P. falciparum K1 strain. nih.gov |

| d-Erythromycin B | Erythromycin B derivative | IC50 of 86.8 µM against multi-drug-resistant P. falciparum K1 strain. nih.gov |

| Erythromycin B 9-oxime | Erythromycin B derivative | IC50 of 146.0 µM against multi-drug-resistant P. falciparum K1 strain. nih.gov |

| Megosaminylated macrolides | Novel deoxysugar moieties attached via biotransformation | 10-fold increase in effectiveness against blood stages of malaria; active against azithromycin-resistant P. falciparum and liver-stage parasites. nih.gov |

Anti-cancer Activity of Erythromycin Derivatives and Analogues

The search for novel anticancer agents has led to the exploration of various classes of existing drugs for their potential in oncology. Some antibiotics have been found to possess cytotoxic properties against cancer cells. nih.gov Erythromycin derivatives have emerged as a class of compounds with potential anticancer activity, primarily through their ability to inhibit mitochondrial biogenesis in cancer stem cells. oncotarget.com

Cancer stem cells are a subpopulation of tumor cells that are believed to be responsible for tumor initiation, progression, and resistance to conventional therapies. A key characteristic of these cells is their reliance on mitochondrial biogenesis for survival and proliferation. oncotarget.com Antibiotics that target mitochondrial ribosomes, which share similarities with bacterial ribosomes, can therefore selectively eradicate cancer stem cells. oncotarget.com

Azithromycin, a derivative of erythromycin, has been shown to inhibit the formation of tumor-spheres (an in vitro measure of cancer stem cell activity) in various cancer cell lines. oncotarget.com For example, in MCF7 breast cancer cells, azithromycin inhibited mammosphere formation with an IC50 of approximately 50 µM. oncotarget.com This effect is attributed to its ability to bind to the large mitochondrial ribosome, thereby inhibiting protein synthesis and, consequently, mitochondrial biogenesis. oncotarget.com

While direct studies on the anticancer activity of this compound are limited, the findings with azithromycin suggest that other erythromycin derivatives could also possess similar properties. The structural modifications that influence the interaction of these macrolides with the mitochondrial ribosome will be a critical determinant of their anticancer potency. The development of erythromycin-based compounds as anticancer agents represents a novel approach to cancer therapy, treating it akin to an infectious disease by targeting the "stemness" of cancer cells. oncotarget.com

| Compound | Cancer Cell Line | Activity Metric | Result |

| Azithromycin | MCF7 | IC50 | ~50 µM |

| Azithromycin | T47D | IC50 | ~50 µM |

Molecular Mechanisms of Action

Ribosomal Binding and Protein Synthesis Inhibition

As a macrolide derivative, 9-Deoxo-12-deoxy-9,12-epoxyerythromycin exerts its antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This inhibition is a multi-step process involving precise interactions with ribosomal components. Macrolides, in general, inhibit the growth of bacteria by halting protein synthesis on ribosomes. researchgate.net

The primary target of macrolide antibiotics is the large 50S ribosomal subunit of the bacterial ribosome. Within this subunit, the drug binds specifically to a region of the 23S ribosomal RNA (rRNA). nih.govnih.gov This binding occurs at or near the peptidyl transferase center (PTC), the active site responsible for forming peptide bonds between amino acids. The interaction is highly specific, with the antibiotic establishing a network of contacts with particular nucleotides of the 23S rRNA. This binding can be compromised by enzymatic modification of the rRNA, such as methylation by Erm methyltransferases, which confers resistance to the antibiotic. nih.gov The accumulation of a 50S precursor particle in antibiotic-treated cells suggests that the binding not only inhibits function but can also interfere with the assembly of the ribosomal subunit itself. nih.gov

The binding site for macrolides is strategically located within the nascent peptide exit tunnel (NPET), a channel that spans the 50S subunit through which newly synthesized polypeptide chains emerge. nih.gov The NPET is approximately 80–100 Å long and 10–20 Å wide. nih.gov By binding within this tunnel, this compound acts as a physical obstruction, sterically hindering the progression of the elongating polypeptide chain. This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby terminating protein synthesis. The effectiveness of the blockage can be influenced by the specific amino acid sequence of the nascent peptide, as interactions between the peptide and the tunnel walls can alter the tunnel's conformation and accessibility. nih.gov

The binding of this compound to the ribosome is not merely a passive blockade. The interaction is characterized by a specific binding mode that can induce conformational changes in the 23S rRNA. These changes can allosterically affect the function of the peptidyl transferase center, even if the drug does not directly bind to the catalytic site. These allosteric effects can interfere with the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, further inhibiting the peptidyl transfer reaction. The precise nature of these interactions and the resulting allosteric effects are critical for the compound's inhibitory potency.

for Non-Antibacterial Activities

Beyond its antibacterial properties, this compound and its analogs, often referred to as "motilides," exhibit significant non-antibacterial activities.

Certain derivatives of 9-deoxo-epoxyerythromycin are potent agonists of the motilin receptor. nih.govnih.gov Motilin is a gastrointestinal hormone that stimulates gut motility. By mimicking the action of motilin, these compounds, known as motilides, can induce strong, coordinated smooth muscle contractions in the gastrointestinal tract. nih.gov This prokinetic effect is achieved through direct binding to motilin receptors located on smooth muscle cells in the stomach and intestines. This interaction triggers downstream signaling pathways that lead to muscle contraction and enhanced gastrointestinal transit. The development of these derivatives has focused on creating acid-stable compounds with high affinity for the motilin receptor, making them effective agents for managing conditions characterized by impaired gut motility. nih.gov

Table 1: Prokinetic Activity of 9-Deoxo-epoxyerythromycin Derivatives

| Compound | Target Receptor | Biological Effect | Source |

| (9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethyl-6, 9-epoxyerythromycin A | Motilin Receptor | Induces coordinated smooth muscle contractions | nih.gov |

| (9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethanol-6, 9-epoxyerythromycin A | Motilin Receptor | Binds specifically to antral smooth muscle motilin receptors | nih.gov |

| 9-deoxo-4"-deoxy-6,9-epoxyerythromycin lactams ("motilactides") | Motilin Receptor | Gastrointestinal motor stimulating activity | nih.gov |

Emerging research suggests that modulating mitochondrial dynamics can be a strategy for cancer therapy. nih.gov While often an increase in mitochondrial fission is associated with pro-tumorigenic phenotypes, excessive fission can lead to mitochondrial dysfunction and promote cell death, offering a potential anti-cancer mechanism. nih.gov Some novel compounds have been shown to induce anti-cancer effects by promoting mitochondrial fission. This process is regulated by molecular motor proteins, such as myosin, which interact with the actin cytoskeleton to drive the division of mitochondria. nih.gov Pharmacological induction of excessive mitochondrial fission can disrupt mitochondrial quality control, impair energy production, and ultimately trigger cytotoxic pathways in cancer cells. While direct studies on this compound are specific in this context, the exploration of small molecules that induce mitochondrial fission represents a promising area of cancer research. nih.gov

Interactions with Other Biological Targets (e.g., Bacterial Membranes, Bile Acids)

Interactions with Bacterial Membranes

The interaction of macrolide antibiotics with bacterial membranes is a crucial aspect of their activity, influencing their passage into the cell to reach their ribosomal target. Macrolides are amphiphilic molecules, possessing both hydrophobic and hydrophilic regions, which facilitates their interaction with the lipid bilayers of bacterial membranes.

Research on various macrolide antibiotics has demonstrated that they can bind to and accumulate within or near the bacterial membrane. This interaction is influenced by the specific chemical structure of the macrolide. For instance, studies on azithromycin (B1666446) have shown that it can lead to the erosion and disappearance of certain gel domains in model lipid membranes, suggesting a fluidizing effect on the membrane. This alteration in membrane fluidity can be attributed to the insertion of the macrolide into the hydrophilic/hydrophobic interface of the lipid bilayer. While specific studies on this compound are limited, its structural similarities to other macrolides suggest it likely interacts with bacterial membranes in a comparable manner.

The accumulation of macrolides at the membrane surface can also protect lipids from degradation by enzymes like phospholipase A1, not by direct inhibition of the enzyme, but by creating a physical barrier. It is important to note that this interaction generally does not lead to membrane lysis, which is consistent with the primary bacteriostatic action of most macrolides.

| Macrolide | Model Membrane System | Observed Effect | Reference |

|---|---|---|---|

| Azithromycin | DPPC:DOPC and DPPE:DOPC lipid vesicles | Erosion and disappearance of gel domains; increased membrane fluidity at the hydrophilic/hydrophobic interface. | nih.gov |

| General Macrolides | Membrane-mimetics (micelles) | Binding to the surface with positively charged amino groups near the micelle surface. | acs.org |

Note: DPPC:DOPC and DPPE:DOPC are types of liposomes used to model cell membranes.

Interactions with Bile Acids

The interaction between macrolide antibiotics and bile acids is significant for their absorption, distribution, and excretion. A substantial portion of macrolides are excreted through the biliary system. Nuclear Magnetic Resonance (NMR) studies have confirmed that macrolides can directly bind to bile acid micelles. nih.gov

The strength of this interaction is correlated with the hydrophobicity of both the macrolide and the bile acid. nih.gov For example, more hydrophobic macrolides like clarithromycin (B1669154) and azithromycin exhibit stronger binding to bile acid micelles compared to the more hydrophilic erythromycin (B1671065). nih.gov This binding is not random; the macrolide molecules are typically located near the surface of the bile acid micelle. nih.gov

| Macrolide | Bile Acid Micelle | Binding Affinity (Partition Coefficient, Kp) | Percentage Bound | Reference |

|---|---|---|---|---|

| Erythromycin | Sodium Cholate (NaC) | High | ~70-80% | nih.gov |

| Azahomoerythromycin | Sodium Cholate (NaC) | High | ~70-80% | nih.gov |

| Clarithromycin | Sodium Cholate (NaC) | Very High (>10) | Nearly 100% | nih.gov |

| Azithromycin | Sodium Cholate (NaC) | Very High (>10) | Nearly 100% | nih.gov |

Computational Chemistry and Molecular Modeling in the Study of 9 Deoxo 12 Deoxy 9,12 Epoxyerythromycin

Computational chemistry and molecular modeling have become indispensable tools in the development and understanding of macrolide antibiotics, including derivatives like 9-deoxo-12-deoxy-9,12-epoxyerythromycin. These computational techniques provide deep insights into the molecular properties, reaction mechanisms, and biological interactions that are often difficult to explore through experimental methods alone. By simulating molecular behavior at the atomic level, researchers can rationalize experimental outcomes, predict the properties of novel compounds, and guide the synthesis of more effective drug candidates.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of macrolide antibiotics, enabling the separation of the main compound from impurities and degradation products. Various chromatographic methods have been developed and optimized for macrolides, which are directly applicable to 9-Deoxo-12-deoxy-9,12-epoxyerythromycin.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of erythromycin (B1671065) and its derivatives due to its high sensitivity, specificity, and ruggedness. The development of a successful HPLC method for this compound would involve careful selection of the stationary phase, mobile phase composition, and detector.

Stationary and Mobile Phases: Reversed-phase columns, particularly C18, are commonly employed for macrolide separations. Given the structural similarity, a C18 column would be suitable for analyzing this compound. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter; macrolide analysis is often best performed at a high pH (around 9.0) to ensure good peak shape and resolution, as this suppresses the ionization of residual silanol (B1196071) groups on the stationary phase. For instance, a mobile phase of 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9) mixed with acetonitrile (60:40) has been used successfully for related compounds. The separation of erythromycin A oxime and its related substances, including a spiroketal derivative, was achieved using a phosphate buffer (pH 6.5) and acetonitrile (40:60, v/v).

Detection: Macrolide antibiotics lack a strong chromophore, which makes UV detection challenging. Detection is typically carried out at low wavelengths, such as 205 nm or 215 nm, to achieve adequate sensitivity. Electrochemical detection offers an alternative with high sensitivity for some macrolides. For unequivocal identification and structural confirmation, HPLC is often coupled with mass spectrometry (HPLC-MS).

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 Polymeric | Inertsil ODS C18 (4.6x150 mm) | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) |

| Mobile Phase | 0.02 M K₂HPO₄ (pH 9) : Acetonitrile (60:40) | 0.02 M Phosphate buffer (pH 6.5) : Acetonitrile (40:60) | 0.4% Ammonium hydroxide (B78521) in water and Methanol (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 205 nm | UV at 215 nm | UV at 215 nm |

| Temperature | Not Specified | 35°C | Not Specified |

Thin-Layer Chromatography (TLC) and Paper Chromatography are valuable for preliminary screening, identification, and assessment of purity for macrolide antibiotics. These techniques are simpler and more cost-effective than HPLC.

For TLC analysis of macrolides, silica (B1680970) gel plates (e.g., silicagel GF254) are commonly used as the stationary phase. A variety of solvent systems can be employed as the mobile phase to achieve separation. The choice of mobile phase is crucial and often requires optimization. A method developed for separating macrolide antibiotics used solvent mixtures composed of an alcohol and a non-polar solvent, saturated with a concentrated sodium chloride solution and buffered to various pH values.

Detection of the separated spots on the chromatogram can be achieved by viewing the plate under UV light if the compounds are fluorescent or have UV absorbance. Alternatively, chemical visualization agents can be used. A common method involves spraying the plate with a reagent such as 4-methoxybenzaldehyde-sulfuric acid–ethanol (B145695) (1:1:9) followed by heating, which produces colored spots. Iodine vapor is another simple and effective universal detection method.

Paper chromatography has also been successfully applied for the separation and identification of macrolides from complex mixtures like fermentation broths.

The application of Gas Chromatography (GC) to the analysis of macrolide antibiotics like this compound is limited by their low volatility and thermal instability. Direct analysis by GC is generally not feasible.

To make these compounds amenable to GC analysis, a derivatization step is required to increase their volatility and stability. A common approach is the formation of trimethylsilyl (B98337) (TMS) derivatives. For other macrolides, a combination of hydrogenation to reduce double bonds and acid hydrolysis followed by acetylation has been used prior to GC-Mass Spectrometry (GC-MS) analysis. While GC is not the primary method for macrolide analysis, GC-MS can be a powerful tool for identifying and quantifying certain derivatives, especially when high sensitivity is required.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of complex natural product derivatives like this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of macrolide antibiotics in solution. Techniques such as 1H and 13C NMR provide critical information about the carbon-hydrogen framework of the molecule.

For a complex structure like this compound, a suite of two-dimensional (2D) NMR experiments is necessary for complete signal assignment. These experiments reveal connectivity and spatial relationships between different nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (

Spectrophotometric and Electrochemical Detection Methods in Macrolide Analysis

The analysis of macrolide antibiotics, including derivatives of erythromycin such as this compound, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. Among the various analytical techniques available, spectrophotometric and electrochemical methods offer sensitive, cost-effective, and often rapid means of detection and quantification. nih.gov While specific research on this compound is limited, the analytical principles established for its parent compound, erythromycin, and other macrolides are highly applicable due to their structural similarities.

Spectrophotometric methods for macrolide analysis are typically based on two primary principles: charge-transfer complexation and ion-pair formation. nih.gov These methods involve the reaction of the macrolide with a specific reagent to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. derpharmachemica.comderpharmachemica.com

In charge-transfer complexation, the macrolide, which contains electron-donating functional groups (n-donors), reacts with an electron-accepting molecule (π-acceptor). This interaction results in the formation of a colored charge-transfer complex. derpharmachemica.comderpharmachemica.com For instance, erythromycin has been shown to form a colored complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), with a maximum absorbance (λmax) at 464 nm. derpharmachemica.comderpharmachemica.comresearchgate.net The stoichiometry of this complex is typically 1:1. derpharmachemica.comresearchgate.net Given that this compound retains the core macrolide structure with electron-donating moieties, a similar reaction with π-acceptors is anticipated.

Ion-pair formation is another common spectrophotometric technique. This method involves the reaction of the basic macrolide, which is protonated in an acidic medium, with an anionic dye. The resulting ion-pair complex can then be extracted into an organic solvent and measured spectrophotometrically. nih.gov Reagents like eosin (B541160) Y and gentiana violet have been successfully used for the determination of various macrolides, including erythromycin. nih.govnih.gov For example, the complex formed between erythromycin and eosin Y exhibits a λmax between 542-544 nm. nih.govresearchgate.net It is expected that this compound would also form such ion-pair complexes, allowing for its quantification.

The following table summarizes spectrophotometric methods developed for erythromycin, which can be adapted for the analysis of this compound.

| Reagent | Principle | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Charge-transfer complexation | 464 | 5-150 | 2.1 | derpharmachemica.comderpharmachemica.comresearchgate.net |

| Methyl Violet | Charge-transfer reaction | 593 | 0-22 | 2.10 | ingentaconnect.com |

| Eosin Y | Ion-pair formation | 542-544 | 2-20 | - | nih.govresearchgate.net |

| Gentiana Violet | Ion-pair formation | 633 | 2.5-25 | - | nih.gov |

| Potassium Permanganate | Oxidation | 547 | 2-20 | - |

This table is interactive. Click on the headers to sort the data.

Electrochemical methods, particularly voltammetric techniques, provide another powerful approach for the analysis of macrolides. nih.gov These methods are based on the oxidation or reduction of the analyte at an electrode surface at a specific potential. The resulting current is proportional to the concentration of the analyte.

The electrochemical behavior of erythromycin has been studied using various types of electrodes, including glassy carbon and gold electrodes. researchgate.netresearchgate.net Erythromycin typically shows an irreversible oxidation peak. researchgate.net For instance, at a pretreated glassy carbon electrode, erythromycin exhibits an oxidative peak, and adsorptive stripping voltammetry can be employed for its determination with a low limit of detection. researchgate.net The electrochemical reactivity of erythromycin A has been noted to be more pronounced than that of clarithromycin (B1669154). researchgate.net Since the electrochemical activity is dependent on the functional groups within the molecule, and this compound shares the core electroactive moieties of erythromycin, it is expected to be detectable by similar voltammetric methods.

The table below outlines the findings from electrochemical studies on erythromycin, which suggest potential parameters for the analysis of this compound.

| Electrode | Technique | Potential (V) | Limit of Detection (µmol/L) | Reference |

| Glassy Carbon Electrode | Adsorptive Stripping Voltammetry | - | - | researchgate.net |

| Boron-doped Diamond Electrode | Square-wave Voltammetry | +0.87 | 1.1 | researchgate.net |

| Gold Electrode | Cyclic Voltammetry | - | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Advanced Applications

Design of Novel 9-Deoxo-12-deoxy-9,12-epoxyerythromycin Analogues with Enhanced Specificity

The rational design of novel analogues of this compound is a key strategy to improve their antibacterial spectrum, potency, and pharmacokinetic profiles. Research has primarily focused on chemical modifications at specific positions on the macrolide ring and the cladinose (B132029) sugar to generate derivatives with enhanced specificity and acid stability.

One successful approach has been the synthesis of analogues with substitutions at the 11-position of the macrolide ring and the 4"-position of the cladinose sugar. asm.orgnih.gov These modifications were aimed at creating acid-stable derivatives of erythromycin (B1671065) with improved bioavailability and enhanced activity against gram-negative bacteria. asm.orgnih.gov The modifications included the introduction of an epimeric hydroxy, amino, or ketone group at the 11-position, and an amino or epimeric hydroxy group at the 4"-position of the cladinose sugar. asm.orgnih.gov While these changes resulted in compounds with in vitro activities that were generally comparable to erythromycin, they exhibited significantly improved in vivo efficacy in animal models. asm.orgnih.gov

Further research into novel analogues is exploring other sites for modification. The development of 4"-deoxy derivatives of 9-deoxo-6,9-epoxyerythromycin has led to the discovery of potent and acid-stable motilides, which are agonists of the motilin receptor with gastrointestinal prokinetic activity. nih.govnih.gov These findings highlight the versatility of the epoxyerythromycin scaffold for developing agents with diverse biological targets.

| Compound ID | Modification at 11-position | Modification at 4"-position |

|---|---|---|

| A-63881 | Keto | - |

| A-69334 | Epianimo | - |

| A-71671 | Epianimo | Amino |

| A-73020 | Epianimo | Epiamino |

| A-69369 | Epihydroxy | Amino |

Exploration of Enhanced Biological Activities and Overcoming Resistance Mechanisms

A significant driver for the development of new this compound analogues is the need to overcome the growing problem of bacterial resistance to existing macrolide antibiotics. Researchers are actively exploring derivatives with enhanced biological activities against a broader range of pathogens, including resistant strains.

Selected analogues of this compound A have demonstrated superior in vivo activity compared to erythromycin against various bacteria, including staphylococci, streptococci, Haemophilus influenzae, and Legionella pneumophila. asm.orgnih.gov This enhanced efficacy is attributed to their improved pharmacokinetic properties. asm.orgnih.govresearchgate.net For instance, the 11-keto (A-63881), 11-epiamino (A-69334), 11-epiamino-4"-amino (A-71671), and 11-epiamino-4"-epiamino (A-73020) analogues achieved higher peak concentrations in serum and lung tissue, longer serum half-lives, and greater areas under the serum concentration-time curve (AUC) than erythromycin in mice. asm.orgnih.gov

The 11-keto analog (A-63881), when administered orally, was found to be approximately twice as active as erythromycin against S. aureus in mouse protection tests. researchgate.net Other analogues generally showed activity comparable to erythromycin when administered orally. researchgate.net However, following subcutaneous injection, these compounds were about two to three times less active than erythromycin against S. aureus. researchgate.net

The development of "motilactides," which are 9-deoxo-4"-deoxy-6,9-epoxyerythromycin lactams, represents another avenue for enhanced biological activity. nih.gov These compounds are not only acid-stable but also demonstrate potent and orally effective prokinetic activity in the gastrointestinal tract. nih.gov

| Compound | Relative Oral Activity vs. Erythromycin (against S. aureus) |

|---|---|

| 11-keto analog (A-63881) | ~2x more active |

| Other 11- and 4"-substituted analogs | Generally as active |

| 11-epihydroxy-4"-amino analog (A-69369) | ~2x less active |

Development of Hybrid Molecules and Conjugates Incorporating Epoxyerythromycin Moieties

The unique chemical structure of this compound makes it an attractive candidate for the development of hybrid molecules and conjugates. This strategy involves linking the epoxyerythromycin moiety to another pharmacologically active molecule or a targeting ligand to create a new chemical entity with enhanced or novel properties. While specific examples of conjugates directly incorporating this compound are not extensively reported in the available literature, the principles of drug conjugation offer a promising future direction.

The primary goals of creating such hybrids would be to:

Target specific cells or tissues: By conjugating the epoxyerythromycin to a ligand that binds to a specific receptor on target cells (e.g., bacterial or cancer cells), the drug can be delivered more efficiently, potentially reducing off-target effects.

Enhance antimicrobial activity: Linking the epoxyerythromycin to another antibiotic with a different mechanism of action could result in a synergistic effect and help combat drug-resistant bacteria.

Improve pharmacokinetic properties: Conjugation to polymers or other carriers can improve the solubility, stability, and circulation half-life of the drug.

Future research in this area could explore the synthesis of conjugates with peptides, antibodies, or small molecules to direct the epoxyerythromycin to its site of action. The development of such targeted therapies holds significant potential for improving the treatment of infectious diseases.

Applications in Chemical Biology and Mechanistic Probe Development

The chemically modifiable scaffold of this compound and its analogues makes them valuable tools for chemical biology research and the development of mechanistic probes. These molecules can be used to investigate biological processes, identify new drug targets, and elucidate mechanisms of drug action and resistance.

By incorporating reporter tags, such as fluorescent dyes or affinity labels, into the epoxyerythromycin structure, researchers can create probes to visualize the distribution of the drug within cells and tissues. These probes can be used to study drug uptake, efflux, and binding to its ribosomal target. Understanding these processes at a molecular level is crucial for designing more effective antibiotics.

Furthermore, structure-activity relationship (SAR) studies, which systematically modify the chemical structure of the compound and assess the impact on its biological activity, provide valuable insights into the key molecular interactions between the drug and its target. The extensive research on the impact of substitutions at the 11- and 4"-positions of this compound serves as a foundation for designing more specific and potent inhibitors. These studies are fundamental to understanding the chemical features required for potent antibacterial activity and can guide the development of the next generation of macrolide antibiotics.

Q & A

Q. How can researchers address ethical considerations in preclinical studies involving this compound?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, ensuring sample size justification and humane endpoints. For example, in murine efficacy studies, use the minimum number of animals required for statistical power (e.g., n=8–10 per group) and avoid unnecessary distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.